3-Amino-3-(quinolin-3-yl)-propionic acid

Physicochemical properties pKa prediction Drug-likeness

Researchers seeking metabolically stable peptide scaffolds often face protease degradation with standard alpha-amino acids. 3-Amino-3-(quinolin-3-yl)-propionic acid (CAS 129042-67-7) eliminates this liability as a beta-amino acid building block with inherent protease resistance. Its unique 3-quinolyl substitution enables conformational constraints and polydentate metal-binding geometries unattainable with generic quinoline or alpha-amino acid alternatives. · Non-natural beta-amino acid for solid-phase synthesis of degradation-resistant peptidomimetics. · Versatile ligand for constructing novel coordination polymers and MOFs. · Key scaffold for SAR studies in antibacterial and kinase inhibition (e.g., EGFR-TK) programs. Available in stock with custom synthesis options to meet project-scale demands.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 129042-67-7
Cat. No. B3230080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(quinolin-3-yl)-propionic acid
CAS129042-67-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C(CC(=O)O)N
InChIInChI=1S/C12H12N2O2/c13-10(6-12(15)16)9-5-8-3-1-2-4-11(8)14-7-9/h1-5,7,10H,6,13H2,(H,15,16)
InChIKeyNCIULDZWOGAVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(quinolin-3-yl)-propionic acid Overview


3-Amino-3-(quinolin-3-yl)-propionic acid (CAS 129042-67-7), also known as 3-amino-3-quinolin-3-ylpropanoic acid, is a beta-amino acid featuring a quinoline heterocycle attached to a propanoic acid backbone at the 3-position . With the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol, this compound serves as a versatile building block in medicinal chemistry and coordination chemistry research . The beta-amino acid motif confers distinct conformational properties compared to natural alpha-amino acids, while the 3-quinolyl substitution pattern influences its potential as a ligand and its biological target interactions .

Critical Motif Distinction for 129042-67-7


Generic quinoline compounds or simple alpha-amino acid derivatives cannot be substituted for 3-Amino-3-(quinolin-3-yl)-propionic acid (129042-67-7) due to its specific and distinguishing structural features. Its classification as a beta-amino acid imparts a fundamentally different backbone geometry, protease resistance profile, and hydrogen-bonding capacity compared to alpha-amino acid analogs like 2-amino-3-(quinolin-3-yl)propanoic acid [1]. Furthermore, the precise attachment of the amino acid moiety at the quinoline 3-position dictates its unique spatial orientation and potential for molecular recognition, in contrast to isomers substituted at the 2-, 4-, 6-, or 8-positions . These structural distinctions directly impact reactivity, synthetic utility as a ligand, and the potential for target selectivity in biological assays, making it non-interchangeable with its closest analogs or alternative quinolines for any study requiring this exact scaffold .

Quantitative Comparator Analysis


pKa and Solubility Profile

The target compound 3-Amino-3-(quinolin-3-yl)-propionic acid (129042-67-7) exhibits a predicted acid dissociation constant (pKa) of 3.06 ± 0.12 . This value is significantly different from the closely related alpha-amino acid comparator, (S)-2-amino-3-(quinolin-3-yl)propanoic acid (CAS 135213-90-0), which has a predicted pKa of 1.95 ± 0.10 . This difference in the first pKa, arising from the beta- versus alpha-amino group position, suggests that the target compound will have a distinct ionization state at physiological pH, directly influencing its solubility, permeability, and potential interaction with biological targets compared to its alpha-amino acid analog.

Physicochemical properties pKa prediction Drug-likeness Beta-amino acid

Beta- vs. Alpha-Amino Acid Backbone Rigidity

3-Amino-3-(quinolin-3-yl)-propionic acid (129042-67-7) is unequivocally a beta-amino acid, meaning its amino group is on the third carbon from the carbonyl group . Its closest alpha-amino acid analog, 2-amino-3-(quinolin-3-yl)propanoic acid (CAS 26988-99-8), shares the same molecular formula (C₁₂H₁₂N₂O₂) and weight (216.24 g/mol) but differs fundamentally in backbone structure [1]. While no single study directly compares the conformational freedom of these two specific compounds, the class-level property of beta-amino acids is well-established: they exhibit a higher degree of conformational constraint and adopt different secondary structure propensities (e.g., beta-peptide helices) compared to the more flexible alpha-amino acid backbone [2]. This class-level distinction means 129042-67-7 will behave as a rigid, protease-resistant scaffold, whereas its alpha-amino analog will be more flexible and susceptible to standard peptidases.

Beta-amino acid Conformational analysis Peptidomimetic Structural biology

Antimicrobial Potential of 3-Quinolinyl Scaffold

While direct antimicrobial activity data for 3-Amino-3-(quinolin-3-yl)-propionic acid (129042-67-7) itself is not publicly available, a study on a structurally analogous class of compounds, 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids, provides class-level context. In this study, the core scaffold of 3-(quinolin-3-yl)propanoic acid was found to exhibit moderate broad-spectrum antimicrobial activity when screened via the agar diffusion method [1]. This finding stands in contrast to generic quinoline compounds, which often lack the propanoic acid moiety required for this activity. The study's conclusion explicitly states that the 4-quinolon-3-yl-propanoic acid scaffold is a promising base for developing novel antibacterial agents, underscoring the importance of this specific 3-yl-propanoic acid configuration [2].

Antimicrobial Structure-Activity Relationship Beta-amino acid Quinoline

Ligand Coordination Chemistry

3-Amino-3-(quinolin-3-yl)-propionic acid (129042-67-7) is specifically cited in scientific literature as a building block for ligands in coordination chemistry . Its structure, combining a beta-amino acid with a 3-quinolyl group, creates a unique tridentate or bidentate binding potential involving the quinoline nitrogen, the amine nitrogen, and the carboxylic acid group. This contrasts sharply with simpler amino acids (e.g., alanine) or monosubstituted quinolines (e.g., 3-aminoquinoline), which offer fewer and differently oriented coordination sites. The spatial arrangement of donor atoms in 129042-67-7 is designed to form stable chelate rings with metal ions, a property that simpler alternatives cannot replicate, making it a valuable tool for creating novel metal-organic complexes or investigating metalloenzyme active sites .

Coordination chemistry Metal chelation Ligand design Bioinorganic chemistry

Key Applications for 129042-67-7


Peptidomimetic and Beta-Peptide Synthesis

This compound is ideal as a non-natural amino acid building block for the solid-phase synthesis of beta-peptides and peptidomimetics. As a beta-amino acid , it is inherently resistant to proteolytic degradation, a feature absent in alpha-amino acid analogs. Its unique 3-(3-quinolyl) side chain can be introduced to probe structure-activity relationships or to impart specific conformational constraints (e.g., helical folding) not achievable with standard alpha-amino acids [1]. This makes it a critical reagent for designing metabolically stable peptide-based drugs or probes.

MOF and Coordination Polymer Construction

As a versatile ligand, 3-Amino-3-(quinolin-3-yl)-propionic acid can be used to construct novel coordination polymers and metal-organic frameworks (MOFs) . Its combination of a quinoline nitrogen, an amine nitrogen, and a carboxylic acid group allows it to serve as a polydentate ligand, creating unique bridging modes and metal-binding geometries that simpler ligands like terephthalic acid or imidazole cannot provide. This is particularly relevant for designing materials with specific gas sorption, catalytic, or luminescent properties.

Antimicrobial Lead Scaffold Optimization

For medicinal chemists engaged in antibacterial drug discovery, this compound serves as a key starting scaffold for structure-activity relationship (SAR) studies. Research on structurally analogous 3-quinolinyl-propanoic acids has demonstrated moderate broad-spectrum antimicrobial potential, establishing the importance of this core motif [2]. Using 3-Amino-3-(quinolin-3-yl)-propionic acid as a parent structure allows for systematic chemical modifications (e.g., at the amine or carboxylic acid) to optimize potency, spectrum, and pharmacokinetic properties, a process not possible with generic quinoline or alpha-amino acid alternatives.

Kinase or Enzyme Probe Design

The quinoline moiety is a well-known pharmacophore for kinase inhibition and other enzyme targets, including EGFR-TK . The 3-Amino-3-(quinolin-3-yl)-propionic acid scaffold offers a distinct vector for derivatization compared to more common 4-aminoquinolines (like chloroquine) or 2-substituted quinolines. This unique substitution pattern and the beta-amino acid handle can be exploited to design novel chemical probes with a different selectivity profile or to explore alternative binding modes in protein active sites, avoiding the crowded intellectual property space of the 4-aminoquinoline class.

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